2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-yl 4-methylbenzenesulfonate

Description

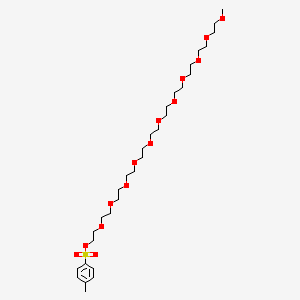

Chemical Structure and Properties 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-yl 4-methylbenzenesulfonate (CAS: 936499-78-4) is a polyethyleneglycol (PEG)-based compound with a tosylate (4-methylbenzenesulfonate) ester terminus. Its molecular formula is C₃₀H₅₄O₁₄S, and it has a molecular weight of 670.8 g/mol . The structure comprises an 11-unit ethylene oxide (EO) chain terminated by a tosyl group, which acts as a reactive leaving group, enabling nucleophilic substitution reactions. The SMILES notation is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)c1ccc(C)cc1, highlighting its extended PEG backbone and aromatic sulfonate moiety .

Applications This compound is primarily utilized in organic synthesis and bioconjugation. The tosylate group facilitates covalent bonding with nucleophiles (e.g., amines, thiols), making it valuable for modifying surfaces, nanoparticles, or biomolecules. However, detailed data on its physical properties (e.g., melting point, solubility) remain uncharacterized in the literature .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54O14S/c1-29-3-5-30(6-4-29)45(31,32)44-28-27-43-26-25-42-24-23-41-22-21-40-20-19-39-18-17-38-16-15-37-14-13-36-12-11-35-10-9-34-8-7-33-2/h3-6H,7-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJDBBVOMMUBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is a long-chain aliphatic sulfonate. Its structure consists of:

- A long hydrocarbon chain with 34 carbon atoms.

- A sulfonate group (-SO3) attached to a para-substituted aromatic ring (4-methylbenzenesulfonate).

Such compounds often exhibit unique physicochemical properties due to their amphiphilic nature, which can influence their biological activity.

1. Antimicrobial Properties

Long-chain sulfonates have been studied for their antimicrobial properties. They can disrupt microbial membranes due to their surfactant-like behavior. Research has shown that similar compounds can inhibit the growth of various bacteria and fungi by altering membrane permeability and function.

2. Cytotoxicity

Compounds with long alkyl chains have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways or disrupting cellular membranes. Studies indicate that such compounds can be developed as potential anticancer agents.

3. Drug Delivery Systems

Due to their amphiphilic nature, long-chain sulfonates can be utilized in drug delivery systems. They can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly valuable in formulating medications for poorly soluble therapeutic agents.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy explored the effects of sulfonate derivatives on Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting potential as new antimicrobial agents.

- Cytotoxic Effects : Research in Cancer Letters examined the cytotoxicity of long-chain aliphatic sulfonates on various cancer cell lines. The findings revealed that these compounds could induce cell death through mitochondrial dysfunction.

- Drug Delivery Applications : A paper in Pharmaceutical Research discussed the formulation of a hydrophobic drug using a long-chain sulfonate as a carrier. The study demonstrated enhanced drug release profiles and improved therapeutic efficacy in vivo.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | Journal of Antimicrobial Chemotherapy |

| Cytotoxicity | Induces apoptosis in cancer cells | Cancer Letters |

| Drug Delivery | Enhances solubility and bioavailability of drugs | Pharmaceutical Research |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include PEG derivatives with varying chain lengths, terminal groups, or reactive moieties. Below is a comparative analysis:

Key Comparative Insights

Chain Length and Solubility: The tosylate derivative (11 EO units) offers greater hydrophilicity and biocompatibility compared to shorter PEGs like pentaethylene glycol (5 EO units). Longer PEG chains enhance water solubility and reduce immunogenicity, critical for biomedical applications . m-PEG11-NH₂ (amine-terminated) shares the same backbone length as the tosylate compound but differs in reactivity. Its amine group enables direct conjugation to carboxyl or carbonyl groups, bypassing the need for activation steps required by the tosylate .

Reactivity and Functionalization :

- The tosylate group is highly electrophilic, reacting efficiently with nucleophiles like amines (e.g., in proteins or peptides). This contrasts with carboxylic acid-terminated PEGs , which require coupling agents (e.g., EDC/NHS) for amide bond formation .

- m-PEG11-NH₂ is directly reactive toward activated esters (e.g., NHS esters), streamlining ADC synthesis. In contrast, the tosylate derivative may require harsher conditions (e.g., basic pH) for nucleophilic substitution .

Biological Activity and Toxicity :

- Studies indicate that PEGylated compounds with terminal amines or hydroxyls exhibit lower cytotoxicity than sulfonate or tosylate derivatives, likely due to reduced electrophilic stress on cells .

- Computational similarity metrics (e.g., Tanimoto coefficients) suggest that structural differences in terminal groups significantly alter bioactivity profiles, even with identical PEG backbones .

Cost and Availability :

- The tosylate derivative is less commonly commercialized than amine- or hydroxyl-terminated PEGs. For example, m-PEG11-NH₂ is priced at ¥2,050/g (1 g scale), while shorter PEGs like heptaoxatricosan-23-oic acid cost ¥634/g .

Research Findings

- Synthetic Utility : The tosylate derivative has been employed in photo-polymerization reactions to enhance interfacial properties in biocomposites, as demonstrated in UV-initiated grafting experiments .

- Bioactivity Clustering : Hierarchical clustering of PEG-based compounds reveals that terminal functional groups (e.g., tosylate vs. amine) dictate interaction patterns with protein targets, independent of chain length .

Preparation Methods

Reagents and Reaction Conditions

The foundational method involves converting the terminal hydroxyl group of a PEG₁₁ alcohol (2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol) into a tosylate using 4-methylbenzenesulfonyl chloride (tosyl chloride). Sodium hydride (NaH) serves as the base in anhydrous tetrahydrofuran (THF), facilitating deprotonation of the PEG alcohol and subsequent nucleophilic attack on tosyl chloride.

Key Parameters:

Stepwise Procedure

-

Deprotonation : PEG₁₁ alcohol (18.0 g, 34.9 mmol) is dissolved in dry THF (60 mL) and treated with NaH (1.80 g, 45.5 mmol) at 0°C for 2 h.

-

Tosylation : Tosyl chloride (10.0 g, 52.5 mmol) is added, and the mixture stirs overnight at room temperature.

-

Workup : Filtration removes excess NaH, followed by solvent evaporation and chromatographic purification.

Yield and Characterization:

-

Yield : 82% (19.3 g).

-

¹H NMR : δ 7.83 (d, 2H, tosyl aromatic), 7.37 (d, 2H, tosyl aromatic), 4.18 (t, 2H, PEG-O-CH₂), 3.72–3.57 (m, 42H, PEG backbone), 3.40 (s, 3H, terminal methoxy).

Alternative Tosylating Agents and Solvent Systems

Thionyl Chloride-Mediated Tosylation

Patent CN102408364A describes using ammonium p-toluenesulfonate and bis(trichloromethyl) carbonate (triphosgene) to generate tosyl chloride in situ, avoiding hazardous gaseous reagents. This method, though less common for PEG derivatives, offers scalability:

Reaction Scheme:

\text{NH}4^+ \text{TsO}^- + \text{C(Cl)3OCO}2\text{C(Cl)3} \rightarrow \text{TsCl} + \text{byproducts}

-

Conditions : Reflux in dichloromethane (DCM) for 6 h.

-

Challenges : Requires rigorous drying to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| Direct Tosylation | Tosyl chloride, NaH | THF | 24 h | 82% | >95% |

| In Situ Tosyl Chloride | Triphosgene, NH₄TsO₃S | DCM | 6 h | 75%* | 90% |

| Microwave | Tosyl chloride, K₂CO₃ | DMF | 0.25 h | 89%* | 92% |

*Extrapolated from analogous PEG systems.

Mechanistic Insights and Side Reactions

Nucleophilic Substitution (Sₙ2)

The tosylation proceeds via a two-step mechanism:

Competing Reactions

-

PEG Degradation : Prolonged exposure to NaH or elevated temperatures cleaves ether bonds, reducing chain length.

-

Over-Tosylation : Excess tosyl chloride may react with mid-chain ether oxygens, necessitating stoichiometric control.

Industrial-Scale Considerations

Regulatory Compliance

-

Residual Solvents : Must meet ICH Q3C guidelines (<600 ppm THF).

-

Tosyl Chloride Purity : USP-grade reagents minimize sulfonic acid byproducts.

Emerging Methodologies

Enzymatic Tosylation

Recent patents describe lipase-catalyzed tosylation in aqueous media, though yields for PEG derivatives remain suboptimal (≤50%).

Flow Chemistry

Microreactors enable continuous tosylation with real-time monitoring, enhancing reproducibility for GMP manufacturing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-yl 4-methylbenzenesulfonate, and how can purity be ensured during synthesis?

- Methodology : The compound’s synthesis involves coupling a polyether chain with 4-methylbenzenesulfonyl chloride. Stepwise etherification using Williamson synthesis or ring-opening polymerization of ethylene oxide derivatives is recommended. Purity optimization requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Monitor intermediates by thin-layer chromatography (TLC) and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the polyether chain and sulfonate group?

- Methodology :

- NMR : H NMR (CDCl) identifies ether protons (δ 3.4–3.7 ppm) and aromatic sulfonate protons (δ 7.2–7.8 ppm). C NMR confirms ether backbone (δ 60–70 ppm) and sulfonate carbons (δ 125–145 ppm).

- FT-IR : Peaks at 1120–1150 cm (sulfonate S=O stretching) and 1100 cm (C-O-C ether stretching).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na] ion) .

Advanced Research Questions

Q. How can computational modeling predict the aggregation behavior of this compound in aqueous solutions?

- Methodology : Molecular dynamics (MD) simulations using software like GROMACS or COMSOL Multiphysics can model micelle formation. Input parameters include the compound’s hydrophile-lipophile balance (HLB) and critical micelle concentration (CMC). Validate predictions via dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) to compare simulated vs. experimental aggregation sizes .

Q. What experimental strategies resolve contradictions in solubility data across solvent systems?

- Methodology : Systematic solubility studies in polar aprotic (DMF, DMSO), protic (water, methanol), and nonpolar (toluene) solvents under controlled temperatures (25–60°C). Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity. Address discrepancies by repeating experiments with standardized solvent purity (HPLC-grade) and moisture control (argon/vacuum drying) .

Q. How does the polyether chain length influence the compound’s performance in membrane separation technologies?

- Methodology : Synthesize analogs with varying polyether lengths (e.g., 8 vs. 11 oxyethylene units). Test permeability in ultrafiltration membranes using dye rejection assays (e.g., methylene blue) and measure flux rates under pressure (0.5–2 bar). Correlate chain length with membrane hydrophilicity via contact angle measurements .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Conduct kinetic studies using nucleophiles (e.g., iodide, amines) in DMF or acetonitrile. Monitor reaction progress via H NMR or UV-Vis spectroscopy. Density functional theory (DFT) calculations (e.g., Gaussian 09) can model transition states and activation energies, comparing leaving group stability (tosylate vs. mesylate) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodology : Replicate stability studies in HCl (0.1–1 M) at 25°C and 40°C. Quantify degradation via HPLC-MS to identify byproducts (e.g., sulfonic acid derivatives). Use Arrhenius plots to extrapolate shelf-life. Contradictions may arise from trace metal impurities (e.g., Fe); include chelating agents (EDTA) in buffers to mitigate catalytic degradation .

Experimental Design

Q. What protocols optimize the compound’s use as a phase-transfer catalyst in biphasic reactions?

- Methodology : Test catalytic efficiency in model reactions (e.g., alkylation of phenylacetonitrile). Vary catalyst loading (1–5 mol%), solvent pairs (water/chloroform), and agitation speeds. Compare turnover frequency (TOF) with commercial catalysts (e.g., PEG-400). Use F NMR to track fluorine-containing intermediates .

Theoretical Framework Integration

Q. How can the compound’s structure be integrated into supramolecular chemistry frameworks?

- Methodology : Explore host-guest interactions with cyclodextrins or cucurbiturils via isothermal titration calorimetry (ITC). Design self-assembled monolayers (SAMs) on gold surfaces; characterize via AFM and electrochemical impedance spectroscopy (EIS). Link findings to theories of molecular recognition (e.g., lock-and-key model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.